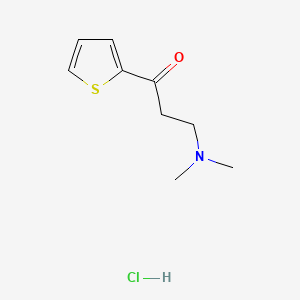

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Description

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS: 5424-47-5) is a ketonic Mannich base derived from 2-acetylthiophene. Its molecular formula is C₉H₁₃ClNOS, with a molecular weight of 219.73 g/mol . The compound features a dimethylamino group at the 3-position and a thiophen-2-yl ketone moiety, making it a versatile intermediate in medicinal chemistry. It is primarily utilized in alkylation and ring-closure reactions to generate structurally diverse libraries for drug discovery . As a hydrochloride salt, it exhibits enhanced solubility and stability, commonly categorized as an impurity or intermediate in antidepressant synthesis .

Properties

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVHJPMLORARSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386942 | |

| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-47-5 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Research indicates that 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride exhibits various biological activities, which may be linked to its structural characteristics. Notably, it has been associated with:

- Antidepressant Properties : The compound is structurally related to Duloxetine, an antidepressant medication used for major depressive disorder and anxiety disorders. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).

- Potential Use in Drug Development : Its unique structure makes it a valuable building block for synthesizing more complex therapeutic molecules.

Pharmaceutical Applications

The primary applications of this compound include:

- Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals, particularly in producing compounds with antidepressant effects like Duloxetine .

- Research Tool in Medicinal Chemistry : Due to its biological activity, it can be utilized in research settings to explore new therapeutic avenues for treating mood disorders.

- Development of New Therapeutics : The compound's potential interactions with various biological targets make it a candidate for further exploration in drug development processes aimed at treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, synthesis routes, and applications:

*Calculated based on molecular formula.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Thiophene vs.

- Amino Group Variations: Dimethylamino: Provides strong electron-donating effects and steric bulk, facilitating nucleophilic reactions (e.g., alkylation in library synthesis) . Benzylamino (1e): Introduces aromaticity and lipophilicity, favoring antimicrobial activity . Methylamino: Reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

Pharmacological Profiles

- Antidepressant Potential: The thiophene-containing parent compound is prioritized for CNS drug synthesis due to its血脑屏障 permeability, unlike phenyl or chlorophenyl analogs .

- Enzyme Inhibition : Aldi-2’s 3-fluoro-4-methoxyphenyl group optimizes interactions with ALDH active sites, a property absent in other analogs .

- Antimicrobial Activity: Benzylamino derivative (1e) shows promise against pathogens, attributed to its lipophilic benzyl group .

Biological Activity

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, commonly referred to as DMTP, is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with DMTP, supported by data tables and research findings.

- Molecular Formula : C₉H₁₃ClNOS

- Molecular Weight : 219.73 g/mol

- CAS Number : 5424-47-5

- IUPAC Name : 3-(dimethylamino)-1-thiophen-2-ylpropan-1-one; hydrochloride

- SMILES Notation : Cl.CN(C)CCC(=O)c1cccs1

Synthesis

DMTP can be synthesized through various methods, including the Mannich reaction, which involves the condensation of dimethylamine with thiophene derivatives. The synthesis process is crucial for obtaining high yields and purity necessary for biological testing.

Antidepressant Properties

Research indicates that DMTP exhibits antidepressant-like effects. It has been classified within the category of compounds that may act on neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study demonstrated that DMTP significantly reduced depressive-like behavior in rodent models when administered at appropriate dosages .

Antimicrobial Activity

DMTP has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for DMTP were reported to be in the range of 4–16 µg/mL against these resistant strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Escherichia coli | >64 |

| Pseudomonas aeruginosa | >64 |

Cytotoxicity Studies

In addition to its antimicrobial properties, DMTP has been evaluated for cytotoxic effects on cancer cell lines. A study reported that DMTP exhibited selective cytotoxicity against A549 lung cancer cells, with a viability reduction to approximately 60% at higher concentrations (100 µM) .

Case Studies

- Antidepressant Effects in Rodent Models :

- Antimicrobial Efficacy Against Resistant Strains :

- Cytotoxicity Profiling :

Q & A

Advanced Research Question

- LogP Calculation : Software like MarvinSketch estimates logP = 1.2–1.5, indicating moderate lipophilicity .

- pKa Prediction : The dimethylamino group has a pKa ~8.5–9.0 (protonated in physiological conditions) .

- Molecular Dynamics (MD) : Simulate solubility in methanol/water mixtures, aligning with experimental data (: "slightly soluble in methanol") .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

- Light Exposure : Store in amber vials under nitrogen; UV-Vis spectroscopy detects photodegradation (λmax shifts indicate structural changes) .

- Temperature : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. recommends room temperature storage, but long-term data may require validation .

- Oxidative Stability : Add antioxidants (e.g., BHT) during synthesis if HPLC reveals peroxide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.